Cas no 1805397-13-0 (2-Bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetic acid)

2-Bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetic acid
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- Inchi: 1S/C8H5BrClF2NO2/c9-7-3(1-5(14)15)6(8(11)12)4(10)2-13-7/h2,8H,1H2,(H,14,15)
- InChI Key: WRYBNQQHVFRIIK-UHFFFAOYSA-N
- SMILES: BrC1C(CC(=O)O)=C(C(F)F)C(=CN=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 245
- XLogP3: 2.6
- Topological Polar Surface Area: 50.2
2-Bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029063047-1g |
2-Bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetic acid |
1805397-13-0 | 97% | 1g |
$1,549.60 | 2022-04-01 |
2-Bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetic acid Related Literature
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
Additional information on 2-Bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetic acid
Comprehensive Overview of 2-Bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetic acid (CAS No. 1805397-13-0)
2-Bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetic acid (CAS No. 1805397-13-0) is a specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique bromine and chlorine substitutions, along with a difluoromethyl group, has garnered attention for its potential in drug discovery and material science. Researchers are increasingly exploring its role as a building block for heterocyclic compounds, particularly in the development of small-molecule inhibitors and biologically active agents.
The structural features of 2-Bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetic acid make it a versatile intermediate in organic synthesis. Its pyridine core is functionalized with electron-withdrawing groups, enhancing its reactivity in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This property aligns with the growing demand for highly functionalized pyridines in medicinal chemistry, where precision in molecular design is critical for targeting specific biological pathways.
Recent trends in AI-driven drug discovery have highlighted the importance of compounds like 2-Bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetic acid. Computational models frequently prioritize halogenated pyridines due to their favorable pharmacokinetic profiles and binding affinities. Searches for "pyridine derivatives in drug design" or "difluoromethyl group applications" reflect the compound’s relevance in addressing challenges like drug resistance and selective enzyme inhibition.
In agrochemical research, this compound’s halogenated pyridine structure is investigated for its potential in crop protection formulations. The difluoromethyl moiety, known for its metabolic stability, could contribute to novel herbicides or pesticides with improved environmental profiles. Queries such as "sustainable agrochemical intermediates" underscore the industry’s shift toward eco-friendly solutions, where CAS No. 1805397-13-0 may play a pivotal role.
From a synthetic chemistry perspective, the compound’s carboxylic acid functionality allows for further derivatization, enabling the creation of amides, esters, or metal complexes. This adaptability is crucial for researchers exploring "multistep synthesis optimization" or "scalable routes for pyridine analogs." Its compatibility with green chemistry principles, such as catalytic transformations, further enhances its appeal.
Quality control and analytical characterization of 2-Bromo-5-chloro-4-(difluoromethyl)pyridine-3-acetic acid rely on advanced techniques like HPLC, NMR, and mass spectrometry. Ensuring high purity is essential, particularly for applications in high-throughput screening or preclinical studies. Laboratories frequently search for "analytical methods for halogenated pyridines" to validate batch consistency, reflecting the compound’s stringent usage standards.
In summary, CAS No. 1805397-13-0 represents a critical tool for modern chemical innovation. Its integration into drug discovery pipelines, agrochemical development, and catalytic synthesis underscores its multidisciplinary value. As research continues to uncover new applications, this compound is poised to remain at the forefront of specialty chemistry advancements.
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